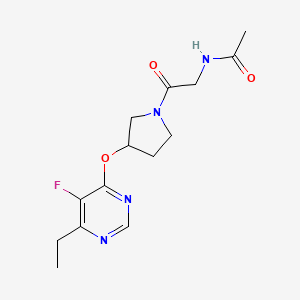
N-(2-(3-((6-Ethyl-5-fluorpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is an intricate compound known for its versatility in various scientific research fields
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: : Serves as a building block for synthesizing a wide range of novel organic compounds.
Catalysis: : Used as a ligand in catalytic processes, enhancing reaction selectivity and efficiency.
Biology
Enzyme Inhibition: : Functions as an inhibitor for various enzymes, making it valuable in studying enzyme mechanisms and interactions.
Signal Transduction Studies: : Used in research related to cellular signal transduction pathways due to its ability to interact with specific molecular targets.
Medicine
Pharmaceutical Development: : Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory drugs.
Drug Delivery Systems: : Used in the formulation of drug delivery systems to enhance the bioavailability and targeted delivery of therapeutics.
Industry
Material Science: : Applied in the development of new materials with specific properties, such as polymers and coatings.
Agricultural Chemicals: : Used in the synthesis of agrochemicals, including herbicides and insecticides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidinyl moiety, fluoropyrimidine incorporation, and subsequent acetylation.
Formation of Pyrrolidinyl Moiety: : Start with the appropriate nitrogen heterocycle precursor.
Fluoropyrimidine Incorporation: : Reaction with 6-ethyl-5-fluoropyrimidin-4-yl halide.
Industrial Production Methods
Industrial production scales up these synthetic routes, utilizing continuous flow reactors and optimized conditions to maximize yield and minimize impurities. Reaction conditions include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes oxidation reactions that can modify its functional groups.
Reduction: : Reduction reactions target the pyrimidine ring, potentially reducing the fluoropyrimidine to a more reactive intermediate.
Substitution: : Nucleophilic substitutions occur at various positions, particularly on the pyrrolidinyl and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: : For oxidation, common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used for reduction.
Substitution Reagents: : Nucleophiles such as sodium azide (NaN₃) and thiols under mild conditions for substitution reactions.
Major Products Formed
Depending on the reaction conditions and reagents, the major products include modified acetamide derivatives, hydroxylated pyrrolidines, and substituted fluoropyrimidines.
Wirkmechanismus
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exerts its effects through various molecular mechanisms. It targets specific enzymes and receptors, modulating their activity and influencing biological pathways.
Molecular Targets and Pathways
Enzymes: : Inhibits key enzymes involved in metabolic and signal transduction pathways.
Receptors: : Interacts with receptors, altering their conformation and downstream signaling events.
Vergleich Mit ähnlichen Verbindungen
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out due to its unique combination of functional groups and structural features. Its fluoropyrimidine moiety, in particular, distinguishes it from other related compounds.
Similar Compounds
N-(2-(3-((4-chloropyrimidin-5-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: : Similar but with a chloropyrimidine instead of fluoropyrimidine.
N-(2-(3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: : Lacks the fluorine atom, altering its reactivity and biological activity.
N-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide’s unique properties and wide range of applications make it a fascinating subject for ongoing research and industrial development.
Eigenschaften
IUPAC Name |
N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O3/c1-3-11-13(15)14(18-8-17-11)22-10-4-5-19(7-10)12(21)6-16-9(2)20/h8,10H,3-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIUTOREQNOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)

![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2470719.png)
![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)


![2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2470728.png)





